Arachidic acid is predominantly sourced from animal fats, particularly in the form of triglycerides. It can also be found in certain plant oils, although in lesser amounts. The compound is classified as a saturated fatty acid due to its single bonds between carbon atoms throughout its chain. Its chemical formula is , and it is part of the larger family of fatty acids known as eicosanoic acids.
The synthesis of arachidic acid has been studied extensively. Two main methods are commonly employed:
Arachidic acid has a linear structure characterized by a long hydrocarbon chain with 20 carbon atoms and four cis double bonds located at positions 5, 8, 11, and 14 from the carboxylic end. The structural representation can be depicted as follows:
This configuration plays a crucial role in its biological functions as it influences the compound's physical properties and reactivity .
Arachidonic acid undergoes various chemical reactions that are critical for its biological functions:
The mechanism of action for arachidonic acid primarily involves its conversion into various eicosanoids that mediate inflammatory responses and other physiological processes:
Arachidic acid exhibits several notable physical and chemical properties:
These properties contribute to its behavior in biological systems and industrial applications .
Arachidic acid has several scientific applications:
Research continues to explore new applications for arachidic acid, particularly in health-related fields due to its biological significance .
Arachidic acid, systematically named eicosanoic acid, is a saturated very-long-chain fatty acid (VLCSFA) with the molecular formula C₂₀H₄₀O₂. It consists of a 20-carbon aliphatic chain terminating in a carboxylic acid group, devoid of any double bonds or branches. This structural configuration classifies it as a straight-chain saturated fatty acid, contrasting sharply with polyunsaturated variants. Its molecular weight is 312.53 g/mol, with a melting point of 75.4°C and a boiling point of 328°C [7]. The crystalline solid is insoluble in water but soluble in organic solvents like ethanol and ether, properties stemming from its hydrophobic carbon backbone [4] [7]. In biological systems, it primarily exists as glycerol esters or incorporated into complex lipids rather than in free form.
The discovery of arachidic acid is intertwined with early 20th-century lipid biochemistry. Its name derives from "Arachis hypogaea" (peanut), from which it was first isolated, though it is a minor component (<1%) of peanut oil [4] [6]. The term "arachidonic" was later coined for a structurally distinct polyunsaturated fatty acid (C20:4ω-6) discovered in 1909 by Percival Hartley in mammalian liver phospholipids. J. Lewkowitsch formally suggested the name "arachidonic acid" in 1913, acknowledging its relationship to the saturated C20:0 backbone—arachidic acid [1] [6]. This historical linkage underscores the nomenclature convention in fatty acid chemistry, where saturation status is indicated by suffixes ("-ic" for saturated, "-enoic" for unsaturated). Early structural characterization relied on classical methods like bromination (yielding crystalline octobromo-derivatives) and ozonolysis, preceding modern spectroscopic techniques [6].
Arachidic acid is frequently confused with arachidonic acid due to etymological similarity, but their chemical and biological properties diverge significantly. The table below summarizes key distinctions:
Table 1: Structural and Functional Comparison of Arachidic and Arachidonic Acids
Characteristic | Arachidic Acid | Arachidonic Acid |
---|---|---|
Systematic Name | Eicosanoic acid | (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid |
Carbon Chain | C20:0 (saturated) | C20:4ω-6 (polyunsaturated) |
Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₃₂O₂ |
Double Bonds | None | 4 cis double bonds (positions 5,8,11,14) |
Biological Role | Membrane component; energy storage | Precursor to eicosanoids (prostaglandins, leukotrienes) |
Essential Nutrient | Non-essential | Conditionally essential |
Primary Sources | Peanuts, macadamia nuts, cocoa butter | Animal fats, liver, brain phospholipids |
Arachidonic acid’s four cis double bonds confer conformational flexibility and biochemical reactivity, enabling its role as a signaling molecule precursor. In contrast, arachidic acid’s saturated chain supports rigid packing in lipid bilayers and wax esters [5] [7]. Biochemically, arachidonic acid is derived from linoleic acid (an essential ω-6 fatty acid), whereas arachidic acid is synthesized via elongation of palmitic acid (C16:0) or obtained directly from dietary sources [3] [4].
Biological Roles and Dietary Significance
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